molecular formula H4N2O3 B7799739 azanium;nitrate

azanium;nitrate

Cat. No. B7799739
M. Wt: 81.037 g/mol
InChI Key: DVARTQFDIMZBAA-IEOVAKBOSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06024855

Procedure details

The general procedure of Example 8 is repeated except that thiourea is also added into the catholyte compartment. A solution of 1 M nitric acid, 50 mM 1,4-phenylenediamine and 250 mM of thiourea is charged to the catholyte compartment. A solution of 4 M nitric acid is charged to the anolyte compartment. Nitric acid is added to the catholyte compartment to maintain the nitric acid concentration between 0.5 M and 1 M under application of an electrical current. While maintaining the temperature between 5° C. and 10° C., a current of 45 amps (3 ASI) and a cell voltage of about 6.5 volts is applied. The catholyte is stirred under application of the current. A solution of 1.77 M hydroxylammonium nitrate and 0.5 M nitric acid with no detectable ammonium nitrate is obtained from the catholyte compartment. An overall current efficiency of 90% for formation of hydroxylammonium nitrate is achieved.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1]C(N)=S.[N+:5]([O-:8])([OH:7])=[O:6].C1(N)C=CC(N)=CC=1>>[N+:5]([O-:8])([O-:7])=[O:6].[OH:6][NH3+:5].[N+:5]([O-:8])([OH:7])=[O:6].[N+:5]([O-:8])([O-:7])=[O:6].[NH4+:1] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
The catholyte is stirred under application of the current
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is also added into the catholyte compartment
TEMPERATURE
Type
TEMPERATURE
Details
While maintaining the temperature between 5° C. and 10° C.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].O[NH3+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
[N+](=O)(O)[O-]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06024855

Procedure details

The general procedure of Example 8 is repeated except that thiourea is also added into the catholyte compartment. A solution of 1 M nitric acid, 50 mM 1,4-phenylenediamine and 250 mM of thiourea is charged to the catholyte compartment. A solution of 4 M nitric acid is charged to the anolyte compartment. Nitric acid is added to the catholyte compartment to maintain the nitric acid concentration between 0.5 M and 1 M under application of an electrical current. While maintaining the temperature between 5° C. and 10° C., a current of 45 amps (3 ASI) and a cell voltage of about 6.5 volts is applied. The catholyte is stirred under application of the current. A solution of 1.77 M hydroxylammonium nitrate and 0.5 M nitric acid with no detectable ammonium nitrate is obtained from the catholyte compartment. An overall current efficiency of 90% for formation of hydroxylammonium nitrate is achieved.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1]C(N)=S.[N+:5]([O-:8])([OH:7])=[O:6].C1(N)C=CC(N)=CC=1>>[N+:5]([O-:8])([O-:7])=[O:6].[OH:6][NH3+:5].[N+:5]([O-:8])([OH:7])=[O:6].[N+:5]([O-:8])([O-:7])=[O:6].[NH4+:1] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
The catholyte is stirred under application of the current
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is also added into the catholyte compartment
TEMPERATURE
Type
TEMPERATURE
Details
While maintaining the temperature between 5° C. and 10° C.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].O[NH3+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
[N+](=O)(O)[O-]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06024855

Procedure details

The general procedure of Example 8 is repeated except that thiourea is also added into the catholyte compartment. A solution of 1 M nitric acid, 50 mM 1,4-phenylenediamine and 250 mM of thiourea is charged to the catholyte compartment. A solution of 4 M nitric acid is charged to the anolyte compartment. Nitric acid is added to the catholyte compartment to maintain the nitric acid concentration between 0.5 M and 1 M under application of an electrical current. While maintaining the temperature between 5° C. and 10° C., a current of 45 amps (3 ASI) and a cell voltage of about 6.5 volts is applied. The catholyte is stirred under application of the current. A solution of 1.77 M hydroxylammonium nitrate and 0.5 M nitric acid with no detectable ammonium nitrate is obtained from the catholyte compartment. An overall current efficiency of 90% for formation of hydroxylammonium nitrate is achieved.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1]C(N)=S.[N+:5]([O-:8])([OH:7])=[O:6].C1(N)C=CC(N)=CC=1>>[N+:5]([O-:8])([O-:7])=[O:6].[OH:6][NH3+:5].[N+:5]([O-:8])([OH:7])=[O:6].[N+:5]([O-:8])([O-:7])=[O:6].[NH4+:1] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
The catholyte is stirred under application of the current
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is also added into the catholyte compartment
TEMPERATURE
Type
TEMPERATURE
Details
While maintaining the temperature between 5° C. and 10° C.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].O[NH3+]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
[N+](=O)(O)[O-]
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.